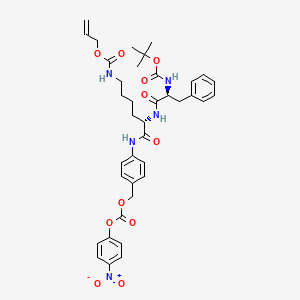

Boc-Phe-(Alloc)Lys-PAB-PNP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

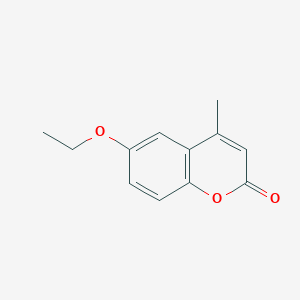

“Boc-Phe-(Alloc)Lys-PAB-PNP” is a complex biomedical compound being investigated as an innovative treatment for a variety of diseases, especially cancer . It is known for its powerful properties, effectively halting tumor progression through targeted neutralization of unique enzymes and pathways .

Molecular Structure Analysis

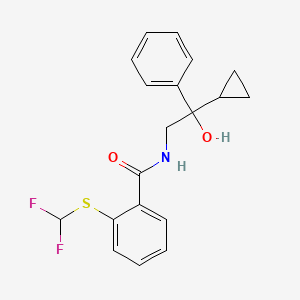

The molecular formula of “this compound” is C38H45N5O11 . The exact molecular structure is not provided in the available resources.Chemical Reactions Analysis

“this compound” is used as a cleavable linker for antibody-drug conjugates (ADC) . The specific chemical reactions it undergoes are not detailed in the available resources.Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 747.8 . Other physical and chemical properties are not detailed in the available resources.科学的研究の応用

Solid-phase Synthesis of Asymmetrically Branched Poly/oligo(amidoamines)

Research by Wojcik et al. (2012) introduced novel solid-phase synthesis techniques for asymmetrically branched sequence-defined poly/oligo(amidoamines) (PAAs) utilizing Fmoc/Boc and Fmoc/Alloc protecting groups. This method enables the introduction of diversity in side chains and the generation of asymmetrical branching, indicating its utility in creating complex structures for gene delivery systems. The orthogonal on-resin cleavage of Fmoc and Alloc groups facilitates the synthesis of PAAs with varying chain lengths and sequences, showcasing a potential application in nonviral vectors for gene therapy (Wojcik, Mosca, & Hartmann, 2012).

Use of Alloc-amino Acids in Solid-phase Peptide Synthesis

Thieriet et al. (1997) discussed the use of Alloc groups in solid-phase peptide synthesis (SPPS) for the Nα protection of amino acids, an alternative to the Boc and Fmoc protecting groups. The study highlights a tandem deprotection-coupling reaction under neutral conditions that suppresses diketopiperazine (DKP) formation, a common side reaction in peptide synthesis. This research underlines the importance of such methods in the efficient and selective synthesis of peptides, potentially impacting the development of therapeutic peptides and proteins (Thieriet, Alsina, Giralt, Guibé, & Albericio, 1997).

Engineering Lysosome-Targeting BODIPY Nanoparticles

A study by Hu et al. (2016) on the engineering of lysosome-targeting BODIPY nanoparticles for photoacoustic imaging and photodynamic therapy underlines the application of sophisticated chemical synthesis in the development of targeted therapeutic and diagnostic tools. This research demonstrates the encapsulation of near-infrared absorbed BODIPY dye within amphiphilic structures for specific lysosomal targeting, indicating the potential of such chemical compounds in enhancing the specificity and efficacy of therapeutic interventions (Hu, Ma, Hou, Zhao, Ji, Jiang, Hu, Lu, Zhang, Tang, Fan, & Huang, 2016).

Native Chemical Ligation at Phenylalanine

Crich and Banerjee (2007) explored the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, showcasing the application of chemical synthesis in the creation of complex peptides and proteins. This method facilitates the ligation of peptides via a specific phenylalanine residue, offering a novel approach to peptide and protein engineering for research and therapeutic purposes (Crich & Banerjee, 2007).

作用機序

Target of Action

Boc-Phe-(Alloc)Lys-PAB-PNP is primarily used as a cleavable linker for antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

The mode of action of this compound involves its role as a cleavable linker . As a linker, it connects the antibody with the cytotoxic drug and releases the drug in the target cell after internalization . The cleavable nature of the linker allows for the controlled release of the cytotoxic drug, thereby enhancing the specificity of the therapy and reducing systemic toxicity .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the mechanism of action of the cytotoxic drug that is released when the linker is cleaved . The specific pathways affected would depend on the nature of the cytotoxic drug attached to the linker .

Pharmacokinetics

The pharmacokinetics of this compound, like other ADC linkers, would be influenced by several factors including the properties of the antibody, the linker, and the drug . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would impact its bioavailability . .

Result of Action

The result of the action of this compound is the targeted delivery of the cytotoxic drug to cancer cells, leading to their destruction . By releasing the drug specifically in the target cells, it enhances the efficacy of the therapy and reduces side effects .

Action Environment

The action environment can influence the stability, efficacy, and action of this compound . Factors such as pH, temperature, and the presence of specific enzymes can affect the cleavage of the linker and the release of the drug . The tumor microenvironment, characterized by factors such as hypoxia, low pH, and high levels of certain enzymes, can also influence the action of ADCs .

特性

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H45N5O11/c1-5-23-51-35(46)40-22-10-9-13-32(33(39)44)42(34(45)31(24-26-11-7-6-8-12-26)41-36(47)54-38(2,3)4)28-16-14-27(15-17-28)25-52-37(48)53-30-20-18-29(19-21-30)43(49)50/h5-8,11-12,14-21,31-32H,1,9-10,13,22-25H2,2-4H3,(H2,39,44)(H,40,46)(H,41,47)/t31-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWAEVQMHYNGJL-ACHIHNKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H45N5O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)

![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)

![1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2873314.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)

![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)